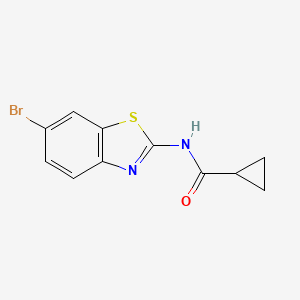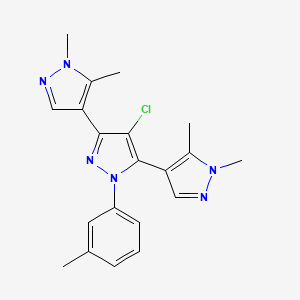![molecular formula C18H15F3N4O2 B10890579 N-(furan-2-ylmethyl)-1-methyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide](/img/structure/B10890579.png)
N-(furan-2-ylmethyl)-1-methyl-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a furylmethyl group, a trifluoromethyl phenyl group, and a pyrazole carboxamide core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Introduction of the Furylmethyl Group: The furylmethyl group is introduced via a nucleophilic substitution reaction, where a furylmethyl halide reacts with the pyrazole derivative.
Addition of the Trifluoromethyl Phenyl Group: This step involves the condensation of the pyrazole derivative with a trifluoromethyl benzaldehyde under basic conditions to form the imine linkage.
Final Carboxamide Formation: The final step includes the conversion of the intermediate to the carboxamide through an amidation reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~5~-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imine or carboxamide groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furylmethyl and trifluoromethyl phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N~5~-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N5-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrazole core can interact with active sites of enzymes, inhibiting their activity. The furylmethyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(FLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE
- N~5~-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(CHLOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
The presence of the trifluoromethyl group in N5-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it more effective in its applications compared to its fluoromethyl or chloromethyl analogs.
This detailed overview provides a comprehensive understanding of N5-(2-FURYLMETHYL)-1-METHYL-4-({(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H15F3N4O2 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-16(17(26)23-10-13-6-4-8-27-13)15(11-24-25)22-9-12-5-2-3-7-14(12)18(19,20)21/h2-9,11H,10H2,1H3,(H,23,26) |
InChI Key |
NTKIHEIMQJQNTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=CC=CC=C2C(F)(F)F)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B10890502.png)

![(4-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-chloro-6-methoxyphenoxy)acetic acid](/img/structure/B10890519.png)
![6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10890524.png)

![2-[(2-chlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10890527.png)
![N,N'-(methanediyldibenzene-4,1-diyl)bis[2-(3-bromophenyl)quinoline-4-carboxamide]](/img/structure/B10890542.png)
![3-chloro-N'-(4-isopropylbenzylidene)-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B10890545.png)
methanone](/img/structure/B10890549.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10890554.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]-1-methylethyl}-3,4-dimethylbenzamide](/img/structure/B10890562.png)


![(2Z,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10890581.png)
